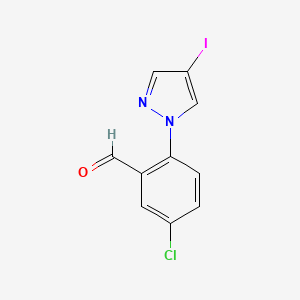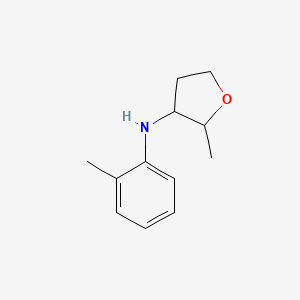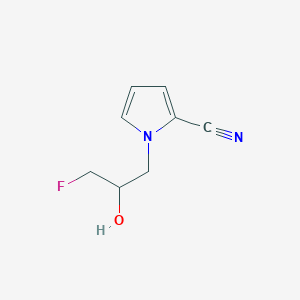![molecular formula C8H16N2 B13259106 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine](/img/structure/B13259106.png)
2-Methyl-2-azabicyclo[2.2.2]octan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-azabicyclo[222]octan-6-amine is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a nitrogen source under specific conditions to form the bicyclic amine. For example, the cyclization of a suitable precursor with ammonia or an amine under high temperature and pressure can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azabicyclo[2.2.2]octan-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Methyl-2-azabicyclo[2.2.2]octan-6-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential ligand for binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic amine with a different ring structure.
2-Oxa-6-azabicyclo[2.2.2]octane: A similar compound with an oxygen atom in the bicyclic framework.
Uniqueness
2-Methyl-2-azabicyclo[2.2.2]octan-6-amine is unique due to its specific bicyclic structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-methyl-2-azabicyclo[2.2.2]octan-6-amine |
InChI |
InChI=1S/C8H16N2/c1-10-5-6-2-3-8(10)7(9)4-6/h6-8H,2-5,9H2,1H3 |
InChI Key |
UWXQHWISDZPGAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCC1C(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine](/img/structure/B13259032.png)
![1-[(Thiophen-3-ylmethyl)amino]propan-2-ol](/img/structure/B13259036.png)


![4-[(2-Methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B13259058.png)
![2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13259060.png)

![5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane](/img/structure/B13259074.png)



![4-[(3,5-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13259097.png)
